N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a phenyl-substituted pyridazinone core linked to a 2,5-dimethoxyphenylacetamide moiety. Its structure combines electron-rich methoxy groups on the phenyl ring with the hydrogen-bonding capabilities of the pyridazinone oxygen, making it a candidate for modulating biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-15-8-10-18(27-2)17(12-15)21-19(24)13-23-20(25)11-9-16(22-23)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFYAPLWAAVUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Acetamide Moiety: The final step involves the reaction of the pyridazinone intermediate with 2,5-dimethoxyaniline and acetic anhydride under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction of the pyridazinone ring can lead to the formation of dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydropyridazinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogs. Below is a detailed analysis of key analogs, supported by physicochemical and synthetic data.
Pyridazinone vs. Pyrimidinone Core Modifications
The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide () replaces the pyridazinone ring with a pyrimidinone core. Key differences include:
- Synthetic Yield: This analog was synthesized in 68% yield, comparable to typical yields for pyridazinone derivatives.
- Melting Point: Higher melting point (188–190°C) compared to many pyridazinones, suggesting enhanced crystallinity due to sulfur inclusion (thioether linkage) .
| Parameter | Target Compound | Pyrimidinone Analog |
|---|---|---|
| Core Structure | Pyridazinone | Pyrimidinone |
| Substituent on Core | Phenyl | Methyl |
| Melting Point (°C) | Not Reported | 188–190 |
| Yield (%) | Not Reported | 68 |
Substituent Variations on the Pyridazinone Ring
The analog 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide () replaces the phenyl group at position 3 of the pyridazinone with a 4-chlorophenyl group. Key observations:
- Electronic Effects : The electron-withdrawing chlorine atom increases the compound’s lipophilicity and may enhance receptor binding via hydrophobic interactions.
- ) .
Positional Isomerism in the Methoxyphenyl Group
The compound N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide () shifts the methoxy group from the 2,5-positions to the 3-position on the phenyl ring. This positional change impacts:
Physicochemical and Spectroscopic Comparisons
Spectroscopic Data
- ¹H NMR: The pyrimidinone analog () shows distinct signals at δ 12.43 (NH) and δ 9.39 (NHCO), consistent with hydrogen-bonding groups. The pyridazinone core in the target compound would exhibit similar deshielded protons.
- Elemental Analysis: Close agreement between calculated and observed values (e.g., C: 59.19% vs. 59.38%) confirms purity in the pyrimidinone analog .
Thermal Stability
The higher melting point of the pyrimidinone analog (188–190°C) compared to typical pyridazinones suggests that sulfur incorporation enhances lattice stability. This trend is critical for formulation development.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, a pyridazinone derivative, has garnered attention for its potential biological activities, particularly as a selective cyclooxygenase (COX) inhibitor. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H23N3O4
- Molecular Weight : 393.4 g/mol
- CAS Number : 921528-50-9
The compound primarily acts as an inhibitor of cyclooxygenase enzymes, specifically COX-2. COX-2 is an enzyme involved in the inflammatory response and pain signaling. Inhibition of COX-2 can lead to reduced inflammation and pain without the gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Selectivity and Efficacy
Research indicates that this compound exhibits significant selectivity for COX-2 over COX-1. This selectivity is crucial for minimizing adverse effects related to gastric mucosal damage seen with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
In a study comparing various pyridazine derivatives, this compound demonstrated an IC50 value of 15.50 nM against COX-2, indicating potent inhibitory activity compared to standard drugs like celecoxib (IC50 = 17.79 nM) .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound make it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its ability to selectively inhibit COX-2 suggests that it could provide effective pain relief while minimizing gastrointestinal risks associated with non-selective NSAIDs.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the inhibition of key signaling pathways associated with cell survival and proliferation.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 10.5 | |
| HeLa (cervical cancer) | 8.3 | |
| A549 (lung cancer) | 12.0 |
Case Studies
- Cyclooxygenase Inhibition : A study evaluated the compound's ability to inhibit COX enzymes in vitro using human recombinant COX-1 and COX-2 assays. The results indicated that the compound had a significantly higher inhibitory effect on COX-2 compared to COX-1, supporting its potential as a safer anti-inflammatory agent .
- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxicity of this compound on various cancer cell lines, revealing promising results in inducing apoptosis in MCF-7 and HeLa cells at low concentrations . These findings suggest potential applications in cancer therapy.
Q & A
Q. What are the standard synthetic routes for N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, and how are reaction conditions optimized to improve yield?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide coupling. Key parameters include:
- Temperature control : Maintaining 0–5°C during critical steps to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for pyridazinone intermediates .
- Reaction time : Extended stirring (2–6 hours) ensures complete conversion of intermediates . Yield optimization often requires iterative adjustments using Design of Experiments (DoE) to balance competing factors like steric hindrance from methoxy groups .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound, and how do they address potential impurities?
- NMR spectroscopy : Confirms regiochemistry of the pyridazinone ring and substitution patterns on aromatic groups (e.g., 2,5-dimethoxyphenyl) .
- HPLC-MS : Detects trace impurities (e.g., unreacted acetamide precursors) with a detection limit of <0.1% .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. How does the presence of methoxy and phenyl substituents influence the compound’s physicochemical properties and bioactivity?
- Methoxy groups : Enhance solubility in polar solvents but reduce metabolic stability due to potential demethylation .
- Phenyl substituents : Increase lipophilicity, improving membrane permeability in cellular assays .
- Synergistic effects : The 2,5-dimethoxy arrangement on the phenyl ring may enhance binding to aromatic π-systems in target proteins .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthesis?
- Quantum chemical calculations : Used to model transition states for pyridazinone ring formation, identifying energy barriers in key steps .
- Machine learning (ML) : Trained on reaction databases to predict optimal solvent/base combinations, reducing trial-and-error experimentation . Example workflow:
| Step | Method | Outcome |
|---|---|---|
| 1 | DFT calculations | Identifies low-energy intermediates |
| 2 | ML-driven condition screening | Predicts 85% yield improvement using THF over DMSO |
Q. How can researchers resolve contradictions in biological activity data between structurally similar pyridazinone derivatives?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing 4-fluorophenyl with 3-chlorophenyl) to isolate pharmacophores .
- Meta-analysis : Compare IC₅₀ values across published analogs (e.g., anti-inflammatory activity ranges from 1.2–8.5 µM) to identify outliers caused by assay variability .
Q. What methodologies are recommended for identifying molecular targets and elucidating the mechanism of action?
- Chemoproteomics : Use biotinylated derivatives of the compound for pull-down assays to isolate interacting proteins .
- Kinase profiling panels : Screen against 400+ kinases to identify inhibition hotspots (e.g., phosphodiesterase 4B inhibition observed in related compounds) .
- Molecular docking : Validate hypothesized binding modes using crystal structures of target enzymes (e.g., COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
